molecular formula C11H9ClFN3O2 B2857350 2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 2411275-02-8

2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B2857350
CAS No.: 2411275-02-8
M. Wt: 269.66
InChI Key: HQXPHDIMFDXDNP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a fluoro group, and a 5-methyl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

The synthesis of 2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:

  • Friedel-Crafts Acylation: : The phenyl ring is subjected to Friedel-Crafts acylation to introduce the acyl group.

  • Conversion to Alkane: : The acyl group is then converted to an alkane through a Clemmensen reduction.

  • Nitration: : The phenyl ring undergoes nitration to introduce the nitro group.

  • Formation of Oxadiazole: : The oxadiazole ring is formed through cyclization reactions involving the nitro group and other substituents.

  • Chlorination and Fluorination: : Finally, chlorination and fluorination steps are performed to introduce the chloro and fluoro groups, respectively.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions tailored to the scale of production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert nitro groups to amino groups.

  • Substitution: : Substitution reactions can introduce different substituents on the phenyl ring or the oxadiazole ring.

  • Cyclization: : Cyclization reactions are crucial for forming the oxadiazole ring.

Common reagents and conditions used in these reactions include strong oxidizing agents (eg, potassium permanganate), reducing agents (eg, iron and hydrochloric acid), and various electrophiles and nucleophiles for substitution reactions

Scientific Research Applications

2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: : It is used in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Comparison with Similar Compounds

When compared to similar compounds, 2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other chloroacetamides or fluoroacetamides, but the presence of the oxadiazole ring and the specific arrangement of substituents make this compound distinct. Some similar compounds include:

  • 2-Chloro-N-(4-fluorophenyl)acetamide

  • 2-Chloro-N-(2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)acetamide

  • 2-Fluoro-N-(4-chlorophenyl)acetamide

Properties

IUPAC Name

2-chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-6-15-16-11(18-6)8-4-7(13)2-3-9(8)14-10(17)5-12/h2-4H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXPHDIMFDXDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=C(C=CC(=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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